2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline
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Overview
Description
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole moiety with a dihydroquinazoline framework, making it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7-position of the indole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Dihydroquinazoline Framework: The dihydroquinazoline ring can be formed by the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with the indole moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Reduced indole-quinazoline compounds.
Substitution: Halogenated indole-quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar structural features.
2-(1H-indol-3-yl)-3,4-dihydroquinazoline: A closely related compound with a similar framework but lacking the methyl group at the 7-position.
Uniqueness
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline is unique due to the presence of the methyl group at the 7-position of the indole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)-1,4-dihydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-8,10,18H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAKZGTYALOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NCC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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